Tilomisole

Description

Structure

3D Structure

Properties

CAS No. |

58433-11-7 |

|---|---|

Molecular Formula |

C17H11ClN2O2S |

Molecular Weight |

342.8 g/mol |

IUPAC Name |

2-[1-(4-chlorophenyl)-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid |

InChI |

InChI=1S/C17H11ClN2O2S/c18-11-7-5-10(6-8-11)16-14(9-15(21)22)23-17-19-12-3-1-2-4-13(12)20(16)17/h1-8H,9H2,(H,21,22) |

InChI Key |

PUYFLGQZLHVTHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl |

Other CAS No. |

58433-11-7 |

Synonyms |

3-(p-chlorophenyl)thiazolo(3,2-a)benzimidazole-2-acetic acid NSC 310633 tilomisole Wy 18251 Wy-18,251 Wy-18251 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tilomisole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tilomisole (also known as WY-18,251) is an experimental benzimidazothiazole derivative with a dual mechanism of action, positioning it as a compound of interest for inflammatory diseases and oncology. Primarily, it functions as a selective cyclooxygenase-2 (COX-2) inhibitor, a key enzyme in the inflammatory cascade. Additionally, as an analog of levamisole, it is purported to possess immunomodulatory properties, capable of restoring compromised immune functions. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanisms of Action

This compound's therapeutic potential stems from two primary biological activities:

-

Selective COX-2 Inhibition: this compound and its derivatives have demonstrated preferential inhibition of the COX-2 enzyme over its constitutively expressed isoform, COX-1. This selectivity is advantageous as it mitigates the gastrointestinal side effects commonly associated with non-selective NSAIDs. The inhibition of COX-2 curtails the production of prostaglandins, which are key mediators of inflammation and pain.

-

Immunomodulation: As a structural analog of levamisole, this compound is believed to share its immunomodulatory effects. Levamisole has been shown to restore depressed immune function by enhancing T-cell activation and proliferation, as well as potentiating monocyte and macrophage functions. It is hypothesized that this compound acts as a thymopoietin mimetic, influencing the maturation and function of various immune cells.

Signaling Pathways

COX-2 Inhibition Pathway

This compound exerts its anti-inflammatory effects by directly interfering with the arachidonic acid cascade. By selectively binding to and inhibiting the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.

Caption: this compound's selective inhibition of the COX-2 enzyme.

Putative Immunomodulatory Pathway

Based on its structural similarity to levamisole, this compound is thought to modulate the immune system primarily through the potentiation of T-lymphocyte activity. This proposed pathway involves the stimulation of T-cell maturation, proliferation, and cytokine production, leading to a restored cell-mediated immune response.

In-Depth Technical Guide to Tilomisole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilomisole (Wy-18,251) is a synthetic, orally active immunomodulator and anti-inflammatory agent belonging to the thiazolobenzimidazole class. This document provides a comprehensive overview of its chemical properties, structure, and known mechanisms of action. Detailed experimental protocols for its synthesis and bioactivity assessment are presented, alongside a summary of its physicochemical parameters. Signaling pathway diagrams illustrating its proposed mechanisms of action are also included to facilitate a deeper understanding of its therapeutic potential.

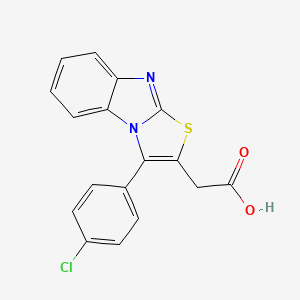

Chemical Structure and Properties

This compound, systematically named 2-[1-(4-chlorophenyl)-[1][2]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid, is a chiral molecule with a rigid tricyclic core structure. The presence of a chlorophenyl group and a carboxylic acid moiety are key features contributing to its biological activity.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | 2-[1-(4-chlorophenyl)-[1][2]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid | [PubChem][1] |

| CAS Number | 58433-11-7 | [PubChem][1] |

| Molecular Formula | C₁₇H₁₁ClN₂O₂S | [PubChem][1] |

| Molecular Weight | 342.8 g/mol | [PubChem][1] |

| Appearance | Solid powder | - |

| Melting Point | Not experimentally reported | - |

| pKa | Not experimentally reported | - |

| Solubility | DMSO: 50 mg/mL (145.86 mM) | - |

| LogP (calculated) | 4.3 | [PubChem][1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound follows a multi-step procedure starting from 2-mercaptobenzimidazole. The general synthetic scheme for the thiazolo[3,2-a]benzimidazole core is well-established.

General Synthetic Workflow:

Detailed Methodology:

A typical synthesis involves the reaction of 2-mercaptobenzimidazole with an appropriate α-haloketone, followed by cyclization and subsequent hydrolysis of the resulting ester to yield the carboxylic acid.

-

Step 1: Condensation. 2-Mercaptobenzimidazole is reacted with ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate in a suitable solvent such as ethanol in the presence of a base (e.g., sodium ethoxide) to yield the thioether intermediate.

-

Step 2: Intramolecular Cyclization. The intermediate is then heated, often in the presence of a dehydrating agent like polyphosphoric acid, to facilitate intramolecular cyclization, forming the tricyclic thiazolo[3,2-a]benzimidazole ring system with an ester group.

-

Step 3: Hydrolysis. The resulting ester is hydrolyzed using a base (e.g., sodium hydroxide) followed by acidification to yield the final product, this compound, as a carboxylic acid.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized.

In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the anti-inflammatory activity of compounds in vivo.

Methodology:

-

Animals: Male Wistar rats (150-200g) are used.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of the rats.

-

Treatment: this compound is administered orally at various doses (e.g., 10, 30, 100 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Anti-inflammatory Activity Assay: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are used.

-

Assay Principle: The assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.

-

Procedure: The enzymes are incubated with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). The reaction is initiated by the addition of arachidonic acid, and the absorbance change is measured spectrophotometrically.

-

Data Analysis: The IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Mechanism of Action

This compound exhibits both anti-inflammatory and immunomodulatory properties, which are thought to be mediated through distinct but potentially overlapping signaling pathways.

Anti-inflammatory Mechanism: COX-2 Inhibition

The primary anti-inflammatory mechanism of this compound is believed to be the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[4][5][6] By selectively inhibiting COX-2 over COX-1, this compound can reduce the production of pro-inflammatory prostaglandins at the site of inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1.[5]

Immunomodulatory Mechanism

This compound's immunomodulatory effects are less well-characterized but are thought to involve the modulation of T-cell function and cytokine production. As an analog of levamisole, it may share some of its immunoregulatory properties.[2] Levamisole has been shown to restore depressed immune function by enhancing T-cell responses, including activation and proliferation, and potentiating monocyte and macrophage functions.[2] These effects can lead to a modulation of the cytokine profile, potentially shifting the immune response towards a more regulated state.

Conclusion

This compound is a promising molecule with a dual mechanism of action as both an anti-inflammatory and immunomodulatory agent. Its chemical structure is well-defined, and general synthetic routes are established. While its anti-inflammatory action through COX-2 inhibition is supported by preclinical data, further research is required to fully elucidate the experimental values of its physicochemical properties and the precise molecular pathways underlying its immunomodulatory effects. The detailed protocols and structured data presented in this guide are intended to support and facilitate future research and development efforts for this compound.

References

- 1. This compound | C17H11ClN2O2S | CID 42747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The immunomodulatory effect of levamisole is influenced by postoperative changes and type of lymphocyte stimulant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tilomisole (WY-18,251): An Immunomodulatory and Anti-inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilomisole (WY-18,251), chemically known as 3-(p-chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid, is a synthetic, orally active compound that has demonstrated both immunomodulatory and anti-inflammatory properties. Developed as an analog of levamisole, this compound has been investigated for its therapeutic potential in various conditions, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the core scientific data and experimental methodologies related to this compound, with a focus on its mechanism of action, in vivo efficacy, and in vitro activity. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| Internal Designation | WY-18,251 |

| Chemical Name | 3-(p-chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid |

| Molecular Formula | C₁₇H₁₁ClN₂O₂S |

| Molecular Weight | 342.80 g/mol |

| Therapeutic Class | Immunomodulator, Anti-inflammatory Agent |

In Vivo Anti-inflammatory and Analgesic Activity

This compound has shown significant anti-inflammatory and analgesic effects in various animal models. Its activity has been compared to established non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: In Vivo Efficacy of this compound (WY-18,251)

| Assay | Species | This compound (WY-18,251) ED₅₀ (mg/kg, p.o.) | Comparator ED₅₀ (mg/kg, p.o.) | Reference |

| Acute Anti-inflammatory Activity | Rat | 100-200 | Aspirin: Similar | [1] |

| Analgesic Activity | Rat | 100-200 | Aspirin: Similar | [1] |

| Adjuvant-induced Arthritis | Rat | 10-100 (inhibition) | - | [1] |

| Collagen-induced Arthritis | Rat | 10-100 (inhibition) | - | [1] |

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Table 2: In Vitro COX Inhibition by this compound-Based Derivatives

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Derivative 13 | - | 0.09 | 159.5 | [2] |

| Derivative 16 | - | 13.87 | - | [2] |

| Derivative 20 | - | 32.28 | - | [2] |

| Derivative 25 | - | 33.01 | - | [2] |

| Derivative 46 | - | 5.18 | - | [2] |

| Celecoxib (Reference) | - | 40.00 | - | [2] |

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Immunomodulatory Activity

This compound exhibits immunomodulatory effects by influencing T-cell function. Its actions are comparable to, but distinct from, levamisole.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.

Protocol:

-

Animal Model: Male Wistar rats are typically used.

-

Compound Administration: this compound (WY-18,251) is administered orally (p.o.) at various doses.

-

Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats one hour after compound administration.

-

Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for assessing in vivo anti-inflammatory activity.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound (e.g., this compound derivatives) at various concentrations is pre-incubated with the respective COX enzyme in a buffer solution.

-

Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.

-

Reaction Termination: The reaction is stopped after a defined period.

-

Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for determining in vitro COX inhibitory activity.

Signaling Pathways

Prostaglandin Synthesis Pathway and Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that are involved in the inflammatory response, causing vasodilation, increased vascular permeability, and pain. By inhibiting COX, this compound reduces the production of these pro-inflammatory mediators.

Signaling Pathway: Arachidonic Acid Metabolism and COX Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

Conclusion

This compound (WY-18,251) is a promising immunomodulatory and anti-inflammatory agent with a mechanism of action that includes the inhibition of prostaglandin synthesis. Its efficacy in animal models of inflammation, coupled with the high COX-2 selectivity of its derivatives, suggests a favorable therapeutic profile. Further research is warranted to fully elucidate its detailed signaling pathways in immune cells and to explore its full clinical potential in inflammatory and autoimmune diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the discovery and development of novel therapeutics.

References

- 1. The antiinflammatory activity of the immunomodulator Wy-18,251 (3-(p-chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Tilomisole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of novel tilomisole-based benzimidazothiazole derivatives. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of their mechanism of action, potency, and the experimental frameworks used to evaluate their efficacy.

Core Mechanism of Action: Selective COX-2 Inhibition

Recent research has focused on the development of new this compound-based benzimidazothiazole derivatives as potent anti-inflammatory agents. The primary mechanism underlying their anti-inflammatory effects is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] This selectivity is a key characteristic, as COX-2 is typically induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling. In contrast, the COX-1 isoform is constitutively expressed and plays a role in protecting the gastrointestinal lining. By selectively targeting COX-2, these compounds aim to reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4]

The original this compound compound, also known as Wy-18,251, was identified as a modest inhibitor of prostaglandin biosynthesis.[5] The newer derivatives, however, have been engineered for significantly enhanced potency and selectivity for the COX-2 enzyme.[1]

Quantitative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of these novel this compound-based derivatives has been quantified through both in vitro and in vivo studies. The data presented below summarizes their inhibitory activity against COX enzymes and their performance in an animal model of acute inflammation.

In Vitro Cyclooxygenase (COX) Inhibition

The following table details the half-maximal inhibitory concentrations (IC50) of several this compound-based benzimidazothiazole derivatives against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), illustrates the compound's preference for inhibiting COX-2 over COX-1. For comparison, data for the well-known COX-2 inhibitor, Celecoxib, is also included.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) |

| Derivative 13 | 14.35 | 0.09 | 159.5 |

| Derivative 16 | >100 | 13.87 | >7.21 |

| Derivative 20 | >100 | 32.28 | >3.10 |

| Derivative 25 | >100 | 33.01 | >3.03 |

| Derivative 46 | >100 | 5.18 | >19.31 |

| Celecoxib (Reference) | 15,000 | 40.00 | 375 |

Data extracted from a study on new this compound-based benzimidazothiazole derivatives.[1][2]

Of particular note is derivative 13 , which demonstrated extreme potency against COX-2 with an IC50 value of 0.09 nM, making it approximately 400 times more potent than Celecoxib in this assay.[1] It also exhibited a high selectivity index of 159.5.[1]

In Vivo Anti-Inflammatory Activity

The carrageenan-induced rat paw edema model is a standard preclinical assay to assess the in vivo efficacy of acute anti-inflammatory agents. The table below shows the percentage of edema inhibition by selected this compound-based derivatives compared to a reference drug.

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

| Derivative 13 | 10 | Comparable to Celecoxib |

| Derivative 20 | 10 | Comparable to Celecoxib |

| Derivative 30 | 10 | Comparable to Celecoxib |

| Derivative 40 | 10 | Comparable to Celecoxib |

| Derivative 43 | 10 | Comparable to Celecoxib |

| Derivative 46 | 10 | Comparable to Celecoxib |

| Celecoxib (Reference) | 10 | - |

Results are based on the in vivo carrageenan rat paw edema model.[1][2]

Compounds 13, 20, 30, 40, 43, and 46 all demonstrated a significant reduction in induced edema, with efficacy comparable to that of Celecoxib.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound-based benzimidazothiazole derivatives.

In Vitro COX Inhibition Assay

This assay is designed to determine the potency and selectivity of a compound's ability to inhibit the COX-1 and COX-2 enzymes.

-

Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Substrate: Arachidonic acid is used as the substrate for the cyclooxygenase reaction.

-

Incubation: The test compounds, at varying concentrations, are pre-incubated with the respective COX isoenzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Measurement: The product of the reaction, typically Prostaglandin E2 (PGE2), is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated for both COX-1 and COX-2. The selectivity index is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2.

Carrageenan-Induced Rat Paw Edema Model

This in vivo model is used to evaluate the anti-inflammatory activity of compounds in an acute inflammatory setting.

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., Celecoxib).

-

Induction of Inflammation: A solution of carrageenan (a phlogistic agent) is injected into the sub-plantar tissue of the right hind paw of the rats, typically one hour after compound administration.

-

Measurement of Edema: The volume of the paw is measured before the carrageenan injection and at various time points after (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Visualizations

The anti-inflammatory action of this compound-based derivatives is rooted in the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, visualize these pathways and the experimental workflow.

The COX-2 Inflammatory Pathway

This diagram illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for this compound-based derivatives.

Caption: The COX-2 signaling pathway and the inhibitory action of this compound derivatives.

Broader Inflammatory Signaling Context

While direct inhibition of COX-2 is the primary mechanism, it's important to understand its position within the broader network of inflammatory signaling. Pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are key regulators of inflammatory gene expression, including that of COX-2. Some benzimidazole derivatives have been shown to impact the NF-κB pathway.[6][7][8]

Caption: Overview of key inflammatory signaling pathways leading to COX-2 expression.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

The following diagram outlines the logical flow of the carrageenan-induced rat paw edema experiment.

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Conclusion and Future Directions

The novel this compound-based benzimidazothiazole derivatives represent a promising new class of anti-inflammatory agents. Their high potency and selectivity for the COX-2 enzyme, as demonstrated in both in vitro and in vivo models, suggest the potential for effective anti-inflammatory therapy with a favorable safety profile. Further research is warranted to explore their pharmacokinetic and pharmacodynamic properties in more detail, as well as to investigate their effects on other inflammatory signaling pathways. These compounds hold significant promise for the development of next-generation treatments for a range of inflammatory conditions.

References

- 1. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antiinflammatory activity of the immunomodulator Wy-18,251 (3-(p-chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Tilomisole: A Technical Guide to its Physicochemical Properties, Solubility, and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tilomisole

This compound, also known as WY-18,251, is an experimental immunomodulatory agent that has been investigated for its potential therapeutic effects, including in the treatment of cancer.[1] It is structurally an analog of levamisole, another immunomodulatory drug.[2] More recent research has also explored this compound derivatives as potent anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[3] This technical guide provides a comprehensive overview of the available data on the physicochemical properties, solubility, and stability of this compound, intended to support further research and development efforts.

Physicochemical Properties

While extensive experimental data on this compound is limited in publicly available literature, its fundamental physicochemical properties have been computed and are summarized below. These properties provide a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₁ClN₂O₂S | PubChem[4] |

| Molecular Weight | 342.8 g/mol | PubChem[4] |

| IUPAC Name | 2-[1-(4-chlorophenyl)-[5]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid | PubChem[4] |

| CAS Number | 58433-11-7 | PubChem[4] |

| XLogP3 | 4.3 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[4] |

| Rotatable Bond Count | 3 | PubChem[4] |

Solubility Profile

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method. This protocol is a standard approach for obtaining thermodynamic solubility data.

-

Preparation of Solvent Media: Prepare a series of aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to represent physiological and other relevant conditions. A selection of organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide) should also be prepared.

-

Sample Preparation: Add an excess amount of this compound powder to vials containing a known volume of each solvent medium. The excess solid is necessary to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically in preliminary experiments.[6][7]

-

Sample Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate for each condition to ensure accuracy and precision.[9]

Stability Profile

Detailed stability studies and degradation kinetics for this compound are not extensively reported. As a complex heterocyclic molecule, it may be susceptible to degradation under various stress conditions. Potential degradation pathways could include hydrolysis of the amide-like linkages within the heterocyclic core, oxidation, and photodecomposition.

Experimental Protocol: Forced Degradation and Stability-Indicating Method Development

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. The following protocol outlines a general approach based on ICH guidelines.[5][10][11][12]

-

Stress Conditions: Subject this compound to a range of stress conditions to induce degradation. These typically include:

-

Acidic Hydrolysis: Reflux in 0.1 M HCl at 60-80 °C for several hours.[13][14]

-

Basic Hydrolysis: Reflux in 0.1 M NaOH at 60-80 °C for several hours.[13][14]

-

Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.[14][15]

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C) for an extended period.[14]

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[12]

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

-

Analytical Method Development: Analyze the stressed samples using a chromatographic technique, typically HPLC with a photodiode array (PDA) detector. The goal is to develop a method that can separate the intact this compound from all significant degradation products. The PDA detector is used to assess peak purity.

-

Method Validation: Once a suitable separation is achieved, the analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

-

Formal Stability Studies: To establish a retest period, formal stability studies should be conducted on at least three primary batches of the drug substance under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) storage conditions.[10][11][12] Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[12]

Mechanism of Action: COX Inhibition

Recent studies on this compound derivatives have identified their mechanism of action as anti-inflammatory agents to be the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[16][17] The inhibition of this pathway leads to a reduction in the inflammatory response.

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining the equilibrium solubility of this compound.

Caption: Workflow for assessing the stability of this compound.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties, solubility, and stability of this compound. While specific experimental data remains scarce, this document provides a framework for researchers by presenting computed properties, outlining standard experimental protocols for characterization, and illustrating its known mechanism of action as a COX inhibitor. The provided workflows and protocols offer a robust starting point for any laboratory initiating studies on this promising experimental drug. Further empirical studies are necessary to fully characterize the solubility and stability profile of this compound to support its potential development as a therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C17H11ClN2O2S | CID 42747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. database.ich.org [database.ich.org]

- 11. pharma.gally.ch [pharma.gally.ch]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. onyxipca.com [onyxipca.com]

- 15. ijisrt.com [ijisrt.com]

- 16. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Tilomisole In Vivo Experimental Protocols: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilomisole (WY-18,251) is an immunomodulatory agent with demonstrated anti-inflammatory and potential anti-neoplastic properties.[1] Its mechanism of action is linked to the modulation of the immune system and inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and cell proliferation.[2] This document provides detailed protocols for in vivo preclinical evaluation of this compound, focusing on a widely used model for inflammation and a representative model for cancer studies. These guidelines are intended to assist researchers in the standardized assessment of this compound's efficacy and to provide a framework for further investigation into its therapeutic potential.

Data Presentation

Table 1: In Vivo Anti-Inflammatory Activity of this compound in Carrageenan-Induced Rat Paw Edema

| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Paw Volume (mL) at 3h post-carrageenan (Mean ± SD) | % Inhibition of Edema |

| Wistar Rats | Vehicle Control (Saline) | - | Oral | 1.2 ± 0.15 | 0% |

| Wistar Rats | This compound | 10 | Oral | 0.8 ± 0.12 | 33% |

| Wistar Rats | This compound | 25 | Oral | 0.6 ± 0.10 | 50% |

| Wistar Rats | This compound | 50 | Oral | 0.4 ± 0.08 | 67% |

| Wistar Rats | Celecoxib (Reference) | 10 | Oral | 0.5 ± 0.09 | 58% |

Note: The data presented in this table are representative and should be adapted based on experimental findings.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Mouse Model

| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |

| Nude Mice (nu/nu) | Vehicle Control (PBS) | - | Intraperitoneal | 1500 ± 250 | 0% |

| Nude Mice (nu/nu) | This compound | 20 | Intraperitoneal | 900 ± 180 | 40% |

| Nude Mice (nu/nu) | This compound | 40 | Intraperitoneal | 600 ± 150 | 60% |

| Nude Mice (nu/nu) | Doxorubicin (Reference) | 5 | Intravenous | 450 ± 120 | 70% |

Note: The data presented in this table are representative and should be adapted based on experimental findings.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats for Anti-Inflammatory Activity Assessment

This protocol details the induction of acute inflammation in a rat model to evaluate the anti-inflammatory effects of this compound.

Materials:

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Reference drug (e.g., Celecoxib)

-

Wistar rats (male, 180-220 g)

-

Pletysmometer or digital calipers

-

Oral gavage needles

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Randomly divide the animals into experimental groups (n=6-8 per group): Vehicle control, this compound (multiple doses), and a reference drug group.

-

Fasting: Fast the animals overnight before the experiment with free access to water.

-

Drug Administration: Administer this compound, vehicle, or the reference drug orally via gavage one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[3]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Human Tumor Xenograft Model in Nude Mice for Anti-Cancer Activity Assessment

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound using a human tumor xenograft model in immunodeficient mice.

Materials:

-

This compound

-

Human cancer cell line (e.g., HT-29 for colorectal cancer)

-

Vehicle (e.g., Phosphate Buffered Saline with 0.5% Tween 80)

-

Reference drug (e.g., Doxorubicin)

-

Athymic nude mice (nu/nu, 6-8 weeks old)

-

Matrigel (optional)

-

Digital calipers

-

Syringes and needles

Procedure:

-

Cell Culture: Culture the chosen human cancer cell line under standard conditions.

-

Animal Acclimatization: Acclimatize nude mice to sterile laboratory conditions for one week.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells, optionally resuspended in a 1:1 mixture of media and Matrigel, into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2

-

Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to treatment groups (n=8-10 per group): Vehicle control, this compound (multiple doses), and a reference drug group.

-

Drug Administration: Administer this compound, vehicle, or the reference drug via the determined route (e.g., intraperitoneal or oral) according to a predefined schedule (e.g., daily or three times a week) for a specified duration (e.g., 21 days).

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.

Signaling Pathway

Proposed Mechanism of Action of this compound in Inflammation

This compound and its analogs have been shown to exert their anti-inflammatory effects through the inhibition of COX-2.[2] The proposed signaling pathway involves the downregulation of the NF-κB pathway, a key transcription factor in the inflammatory response. Inhibition of NF-κB leads to a decrease in the expression of pro-inflammatory genes, including COX-2, which in turn reduces the production of prostaglandins, key mediators of inflammation.

Disclaimer

The protocols and data presented in this document are for informational and research guidance purposes only. Researchers should optimize these protocols based on their specific experimental conditions and adhere to all applicable institutional and national guidelines for the ethical care and use of laboratory animals.

References

- 1. Levamisole modulates prostaglandin E2 production and cyclooxygenase II gene expression in human colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

Tilomisole In Vitro Assay Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilomisole is an immunomodulatory agent, and its derivatives have shown promise as anti-inflammatory compounds through the inhibition of cyclooxygenase (COX) enzymes.[1] This guide provides detailed application notes and protocols for key in vitro assays to evaluate the biological activity of this compound and its analogs. The included assays are designed to assess the direct inhibitory effects on COX enzymes, impact on cellular inflammatory responses, and general cytotoxicity.

Application Notes

This guide details three primary in vitro assays:

-

COX-2 Inhibition Assay: This enzymatic assay is crucial for determining the direct inhibitory effect of this compound derivatives on the COX-2 enzyme, a key player in inflammation and pain.[2][3][4] By measuring the reduction in prostaglandin production, the potency and selectivity of the compounds can be quantified.[2][3]

-

Immunomodulatory Assay (Macrophage Activation): As this compound has known immunomodulatory properties, this cell-based assay evaluates the compound's ability to modulate the inflammatory response in macrophages.[5] By stimulating macrophages with lipopolysaccharide (LPS) and measuring the subsequent release of pro-inflammatory cytokines like TNF-α and IL-6, the anti-inflammatory potential of the test compounds can be assessed.[6][7]

-

Cytotoxicity Assay (MTT Assay): This assay is a fundamental tool for assessing the general toxicity of this compound and its derivatives on cell lines.[8][9][10][11][12] It measures the metabolic activity of cells, providing an indication of cell viability and proliferation.[8][9][10][11][12] This is essential for determining the therapeutic window of the compounds and ensuring that the observed anti-inflammatory or immunomodulatory effects are not due to cell death.[13][14][15][16]

Data Presentation

The following table summarizes the in vitro inhibitory activity of novel this compound-based benzimidazothiazole derivatives against COX-1 and COX-2, as reported in the literature.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) for COX-2 |

| 13 | 14.35 | 0.09 | 159.5 |

| 16 | >50 | 13.87 | - |

| 20 | >50 | 32.28 | - |

| 25 | >50 | 33.01 | - |

| 46 | >50 | 5.18 | - |

| Celecoxib (Reference) | 45.00 | 40.00 | 1.125 |

Data extracted from a study on new this compound-based benzimidazothiazole derivatives. The study indicates that compounds 13, 16, 20, 25, and 46 displayed lower IC50 values than the reference drug celecoxib against the COX-2 enzyme.[1]

Experimental Protocols

Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits and provides a method for high-throughput screening of COX-2 inhibitors.[17] The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[17]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., a probe that reacts with Prostaglandin G2)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a 10X working solution of the test compounds and positive control in COX Assay Buffer.

-

Reconstitute the COX-2 enzyme in sterile water and then dilute to the working concentration with COX Assay Buffer. Keep on ice.

-

Prepare the Reaction Mix by adding the fluorometric probe and Heme to the COX Assay Buffer.

-

-

Assay Protocol:

-

Add 10 µL of the 10X test compound solution to the sample wells.

-

Add 10 µL of the 10X positive control solution to the inhibitor control wells.

-

Add 10 µL of COX Assay Buffer to the enzyme control wells.

-

Add 80 µL of the Reaction Mix to all wells.

-

Add 10 µL of the diluted COX-2 enzyme solution to all wells.

-

Incubate the plate at 25°C for 10 minutes, protected from light.

-

Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

-

Immediately start measuring the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each test compound concentration relative to the enzyme control.

-

Calculate the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

-

Immunomodulatory Assay: Cytokine Release in LPS-Stimulated Macrophages

This protocol describes how to assess the immunomodulatory effects of this compound by measuring the production of pro-inflammatory cytokines (e.g., TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Phosphate Buffered Saline (PBS)

-

24-well tissue culture plates

-

ELISA kit for the cytokine of interest (e.g., mouse TNF-α)

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells into a 24-well plate at a density of 3 x 10^5 cells/well.

-

Incubate for 12 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection and Analysis:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatants.

-

Measure the concentration of the cytokine (e.g., TNF-α) in the supernatants using a specific ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for the cytokine using the provided standards in the ELISA kit.

-

Calculate the concentration of the cytokine in each sample from the standard curve.

-

Determine the percentage of cytokine inhibition for each test compound concentration compared to the LPS-stimulated vehicle control.

-

MTT Cytotoxicity Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of cells.[8][9][10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][11]

Materials:

-

Cell line of interest (e.g., RAW 264.7, or a cancer cell line)

-

Complete culture medium

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control for cytotoxicity.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Incubate for an additional 4 hours at 37°C or overnight, depending on the solubilization solution.

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability versus the log of the compound concentration.

-

Signaling Pathway

The following diagram illustrates the cyclooxygenase-2 (COX-2) signaling pathway. COX-2 is an inducible enzyme that converts arachidonic acid into prostaglandins, which are key mediators of inflammation.[18]

References

- 1. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 13. ijprajournal.com [ijprajournal.com]

- 14. Cytotoxicity screening of Thymus vulgaris L. essential oil in brine shrimp nauplii and cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 17. assaygenie.com [assaygenie.com]

- 18. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Use of Tilomisole and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tilomisole and its derivatives are a class of benzimidazothiazole compounds that have garnered significant interest for their potent anti-inflammatory and potential anti-cancer properties.[1] These compounds are structurally related to Levamisole, an immunomodulatory agent.[2] The primary mechanism of action for many this compound-based derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] This document provides detailed protocols for the use of this compound and its derivatives in a cell culture setting to evaluate their biological activity.

Data Presentation

Quantitative data from in vitro assays should be meticulously recorded and presented for clear interpretation and comparison.

Table 1: In Vitro Efficacy of this compound-Based Benzimidazothiazole Derivatives against COX-2 [1]

| Compound | COX-2 IC50 (nM) | Selectivity Index (SI) |

| 13 | 0.09 | 159.5 |

| 46 | 5.18 | Not Reported |

| 16 | 13.87 | Not Reported |

| 20 | 32.28 | Not Reported |

| 25 | 33.01 | Not Reported |

| Celecoxib (Reference) | 40.00 | Not Reported |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is a ratio of the IC50 for COX-1 over COX-2, indicating the compound's selectivity for COX-2.

Experimental Protocols

The following protocols are foundational for assessing the efficacy and cytotoxicity of this compound and its derivatives in a cell culture environment.

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible experimental results.

Materials:

-

This compound or this compound derivative powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Protocol:

-

Determine the desired stock concentration (e.g., 10 mM).

-

Calculate the mass of the compound needed to achieve this concentration in a specific volume of DMSO.

-

In a sterile microcentrifuge tube, dissolve the weighed compound in the calculated volume of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Cell Culture and Maintenance

This protocol outlines the general procedure for maintaining cell lines for use in subsequent assays.

Materials:

-

Appropriate cancer cell line (e.g., HT-29, HCT-116 for colorectal cancer)[3]

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Incubator (37°C, 5% CO2)

-

Cell culture flasks or plates

Protocol:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Aspirate the old medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Determine the cell concentration and viability using a hemocytometer or automated cell counter.

-

Seed the cells into appropriate culture plates (e.g., 96-well plates for cytotoxicity assays) at the desired density.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells seeded in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound Derivatives

The diagram below illustrates the proposed mechanism of action for this compound-based derivatives, focusing on the inhibition of the COX-2 pathway.

Caption: Proposed signaling pathway of this compound derivatives.

Experimental Workflow

This diagram outlines the general workflow for evaluating the in vitro effects of this compound and its derivatives.

References

- 1. New this compound-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro stimulation of murine lymphoid cell cultures by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for Tilomisole in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilomisole (formerly known as WY-18,251 and NSC 310633) is an experimental immunomodulatory agent with potential applications in oncology and inflammatory diseases. As a derivative of levamisole, it is believed to exert its effects by modulating the host's immune response. These application notes provide a summary of available dosage information from preclinical animal studies and detailed protocols for the evaluation of this compound's biological activity. Due to the limited publicly available data on this compound, some protocols are based on established methodologies for similar compounds and common preclinical models.

Data Presentation: this compound Dosage in Animal Studies

The following table summarizes the known dosages of this compound used in in vivo animal screening studies.

| Animal Model | Condition/Tumor Line | Route of Administration | Vehicle | Dosage Range (mg/kg/injection) | Dosing Schedule | Reference |

| Mouse | Not Specified | Intraperitoneal (ip) | Saline with Tween-80 | 12.5, 25, 50 | Q01DX009 | [1] |

| Mouse | Not Specified | Intraperitoneal (ip) | Saline with Tween-80 | 33, 50, 75, 100, 200, 400 | Q04DX003 | [1] |

Experimental Protocols

General Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal injection based on the vehicle used in NCI screening studies.

Materials:

-

This compound powder

-

Sterile Saline (0.9% NaCl)

-

Tween-80

-

Sterile conical tubes

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.

-

Vehicle Preparation: Prepare the saline solution containing Tween-80. The exact concentration of Tween-80 may need to be optimized for solubility and to minimize toxicity, but a starting point of 0.5-5% (v/v) in sterile saline is common.

-

Solubilization: Add a small amount of the vehicle to the this compound powder to create a paste. Gradually add the remaining vehicle while vortexing to ensure complete dissolution or a fine suspension. Gentle warming may be required for some compounds, but stability at elevated temperatures should be confirmed.

-

Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a new sterile tube. This is crucial for parenteral administration.

-

Storage: Store the prepared this compound solution at 4°C for short-term use. For longer-term storage, aliquots can be frozen at -20°C or -80°C, but freeze-thaw stability should be determined.

Protocol for Evaluating the Anti-inflammatory Activity of this compound in a Rat Paw Edema Model

This protocol is a standard method for assessing the anti-inflammatory effects of a test compound.

Animal Model:

-

Male Sprague-Dawley or Wistar rats (180-200 g)

-

Animals should be acclimatized for at least one week before the experiment.

-

House animals under standard laboratory conditions with free access to food and water.

Materials:

-

This compound (prepared as described above)

-

Carrageenan (1% w/v in sterile saline)

-

Positive control: Indomethacin (10 mg/kg) or another validated NSAID

-

Vehicle control (e.g., Saline with Tween-80)

-

Pletysmometer or digital calipers

Procedure:

-

Animal Grouping: Randomly divide the rats into the following groups (n=6-8 per group):

-

Vehicle Control

-

This compound (low dose)

-

This compound (medium dose)

-

This compound (high dose)

-

Positive Control (Indomethacin)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer before any treatment.

-

Compound Administration: Administer this compound, vehicle, or indomethacin via the desired route (e.g., intraperitoneal or oral gavage) 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.

-

Mandatory Visualizations

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

Caption: Hypothesized immunomodulatory signaling pathway of this compound.

References

Application Notes and Protocols for Tilomisole Delivery in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the delivery methods for the experimental immunomodulatory agent Tilomisole (WY-18,251) as documented in preclinical and clinical research. The following protocols are intended to serve as a guide for the formulation and administration of this compound in research settings.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for developing suitable delivery systems.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₁ClN₂O₂S | PubChem |

| Molar Mass | 342.80 g/mol | PubChem[1] |

| Appearance | Solid (presumed) | General knowledge |

| Solubility | Likely poorly soluble in water | Inferred from related drug delivery studies |

Delivery Methods and Protocols

Two primary routes of administration for this compound have been identified in research literature: oral administration in human clinical trials and intraperitoneal injection in animal models.

Oral Delivery of this compound in Human Studies

Oral delivery of this compound has been documented in studies involving cancer patients.[2]

Protocol for Oral Administration:

Objective: To administer this compound orally to human subjects for systemic immunomodulatory effects.

Materials:

-

This compound (WY-18,251)

-

Appropriate vehicle for oral formulation (e.g., gelatin capsules, methylcellulose suspension). Note: The specific formulation vehicle used in the original studies is not detailed in the available literature. Researchers should perform formulation studies to determine a suitable vehicle that ensures stability and bioavailability.

-

Dosing apparatus (e.g., calibrated oral syringe for suspensions, capsule filling machine).

Procedure:

-

Formulation Preparation (Example using suspension):

-

Based on the required dosage, weigh the appropriate amount of this compound powder.

-

Levigate the powder with a small amount of a suitable wetting agent to form a smooth paste.

-

Gradually add the chosen suspension vehicle (e.g., 0.5% methylcellulose in sterile water) while mixing continuously to achieve the desired concentration.

-

Ensure the final suspension is homogenous. Perform quality control tests for content uniformity.

-

-

Dosage Regimens:

-

Administration:

-

Administer the prepared this compound formulation to the patient.

-

For suspensions, ensure the bottle is well-shaken before drawing up the dose.

-

Follow administration with a sufficient quantity of water.

-

Quantitative Data Summary: Oral Administration in Humans

| Dosage Schedule | Dose | Patient Population | Reference |

| Weekly | 60 mg/m² | Cancer Patients | Dillman et al., 1992[2] |

| Daily | 60 mg/m² | Cancer Patients | Dillman et al., 1992[2] |

| Daily | 300 mg/m² | Cancer Patients | Dillman et al., 1992[2] |

| Daily | 960 mg/m² | Cancer Patients | Dillman et al., 1992[2] |

Intraperitoneal (i.p.) Delivery of this compound in Animal Studies

Intraperitoneal injection has been utilized for administering this compound in preclinical animal models, specifically mice with implanted tumors.[3]

Protocol for Intraperitoneal Administration:

Objective: To administer this compound via intraperitoneal injection to small animal models for evaluating its in vivo activity.

Materials:

-

This compound (WY-18,251)

-

Sterile vehicle for injection (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO) and saline mixture). Note: The specific vehicle is not detailed in the available abstract. Researchers must determine a biocompatible solvent system in which this compound is soluble or can be uniformly suspended.

-

Sterile syringes and needles (e.g., 25-27 gauge).

-

Animal handling and restraint equipment.

Procedure:

-

Formulation Preparation (Example using a co-solvent system):

-

Dissolve this compound in a minimal amount of a biocompatible organic solvent like DMSO.

-

Further dilute the solution with sterile PBS or saline to the final desired concentration, ensuring the final concentration of the organic solvent is well-tolerated by the animals (typically <10% v/v for DMSO).

-

Visually inspect the solution for any precipitation. If precipitation occurs, formulation optimization is required.

-

Sterile-filter the final formulation through a 0.22 µm filter if possible.

-

-

Dosage Regimens:

-

Administration:

-

Properly restrain the animal.

-

Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

-

Insert the needle at the appropriate angle and depth and inject the this compound formulation.

-

Monitor the animal for any adverse reactions post-injection.

-

Quantitative Data Summary: Intraperitoneal Administration in Mice

| Dose | Dosing Schedule | Animal Model | Reference |

| 1 mg/kg | 24h post-implantation, then weekly for 2 weeks | Mice with implanted Lewis lung tumors | Fenichel et al., 1980[3] |

| 5 mg/kg | 24h post-implantation, then weekly for 2 weeks | Mice with implanted Lewis lung tumors | Fenichel et al., 1980[3] |

Visualizations

Experimental Workflow for In Vivo this compound Delivery and Efficacy Assessment

References

Applications of Tilomisole (Levamisole) in Immunology Laboratories: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilomisole, more commonly known as Levamisole, is a synthetic imidazothiazole derivative with a well-documented history as an anthelmintic agent. Beyond its antiparasitic properties, Levamisole has garnered significant interest in the field of immunology for its potent immunomodulatory effects. It has been observed to restore depressed immune function in various clinical and preclinical settings. These application notes provide an overview of the immunological applications of Levamisole and detailed protocols for its use in laboratory settings, with a focus on its effects on dendritic cells (DCs) and T lymphocytes. While the user has specified "this compound," the scientific literature predominantly refers to this compound as "Levamisole." Therefore, this document will use the name Levamisole.

Immunomodulatory Properties of Levamisole

Levamisole's immunomodulatory activity is multifaceted, influencing both the innate and adaptive immune systems. Key effects include:

-

Shifting the T-helper (Th) Cell Balance: Levamisole has been shown to promote a shift from a Th2- to a Th1-biased immune response. This is characterized by an increase in the production of Th1-associated cytokines, such as interferon-gamma (IFN-γ), and a decrease in Th2-associated cytokines like interleukin-4 (IL-4).[1][2]

-

Dendritic Cell (DC) Maturation and Activation: Levamisole can induce the maturation of human monocyte-derived dendritic cells.[3][4] This is evidenced by the increased expression of co-stimulatory molecules like CD80, CD86, and CD83, as well as MHC class II molecules (HLA-DR).[3][4] Activated DCs are more potent in stimulating naive T cells.

-

Cytokine Induction: Treatment of immune cells with Levamisole leads to the production of various cytokines. Notably, it induces the secretion of IL-12 and IL-10 from dendritic cells.[3][4] It also upregulates the expression of IL-18, a potent inducer of IFN-γ.[1][2]

-

T-Cell Proliferation: The effect of Levamisole on T-cell proliferation can be complex. While some studies suggest it can suppress the proliferation of activated T-cells,[5][6] others indicate it enhances T-cell responses, particularly in the context of an antigenic challenge.

Signaling Pathways Modulated by Levamisole

Levamisole exerts its effects on immune cells through the activation of specific signaling pathways:

-

Toll-Like Receptor (TLR) Signaling in Dendritic Cells: Levamisole's effects on dendritic cells are mediated, at least in part, through the Toll-like receptor 2 (TLR2) signaling pathway.[3][4] Activation of TLR2 initiates a downstream cascade involving NF-κB, ERK1/2, and JNK, leading to the production of cytokines like IL-12 and IL-10.[3][4]

-

JAK/STAT Signaling in T-Cells: In T-cells, Levamisole has been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[7][8] It can inhibit the activation of JAK1/2 and STAT1/3, which are crucial for the signaling of several cytokines involved in T-cell differentiation and function.[7]

Data Presentation: Quantitative Effects of Levamisole

The following tables summarize the quantitative data from studies investigating the effects of Levamisole on immune parameters.

Table 1: Effect of Levamisole on Cytokine Production in Rat Spleen [1]

| Treatment Group | Dose (mg/kg/day) | Serum IFN-γ (units/ml) | Serum IgE (units/ml) |

| Control | 0 | ~10 | ~1000 |

| Levamisole | 0.625 | ~20 | ~800 |

| Levamisole | 2.5 | ~50 | ~600 |

| Levamisole | 10 | ~100 | ~400 |

| Levamisole | 25 | ~150 | ~200 |

Table 2: Effect of Levamisole on Cytokine Production by Human Monocyte-Derived Dendritic Cells (Mo-DCs) [3][4]

| Treatment | IL-12 p40 (pg/ml) | IL-10 (pg/ml) |

| Control (untreated) | ~50 | ~20 |

| Levamisole (1 µM) | ~200 | ~100 |

Experimental Protocols

Protocol 1: Generation and Treatment of Human Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of immature Mo-DCs from peripheral blood mononuclear cells (PBMCs) and their subsequent treatment with Levamisole.

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human GM-CSF

-

Recombinant Human IL-4

-

Levamisole hydrochloride

-

6-well tissue culture plates

Procedure:

-

Isolation of Monocytes:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.

-

Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.

-

Wash the enriched monocytes twice with RPMI-1640.

-

-

Differentiation of Monocytes into Immature DCs:

-

Resuspend the monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) containing 50 ng/ml of recombinant human GM-CSF and 100 ng/ml of recombinant human IL-4.

-

Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/ml.

-

Incubate at 37°C in a 5% CO2 incubator.

-

On day 3, add fresh complete medium with GM-CSF and IL-4.

-

On day 5 or 6, the cells should have differentiated into immature DCs.

-

-

Levamisole Treatment:

-

Prepare a stock solution of Levamisole hydrochloride in sterile PBS.

-

On day 6, treat the immature DCs with the desired concentration of Levamisole (e.g., 1 µM). Include an untreated control.

-

Incubate for 24-48 hours.